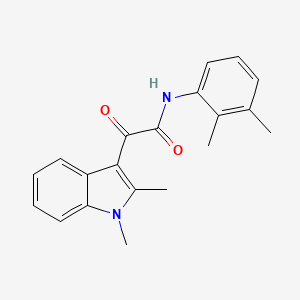
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,3-dimethylphenyl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,3-dimethylphenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C20H20N2O2 and its molecular weight is 320.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,3-dimethylphenyl)-2-oxoacetamide (commonly referred to as DMID) is a synthetic derivative of indole and acetamide. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structure of DMID suggests possible interactions with various biological targets, making it a candidate for further investigation.
Biological Activity Overview
Research indicates that DMID exhibits several biological activities, including:
- Antioxidant Activity : DMID has been shown to scavenge free radicals effectively, which may contribute to its potential protective effects against oxidative stress-related diseases.
- Enzyme Inhibition : Preliminary studies suggest that DMID may inhibit certain enzymes involved in neurotransmitter breakdown, such as butyrylcholinesterase (BChE). Inhibition of BChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.
- Anticancer Properties : Some derivatives of indole have demonstrated anticancer activity by inducing apoptosis in cancer cells. The specific effects of DMID on cancer cell lines require further elucidation.
Antioxidant Activity
A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of DMID using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that DMID had a significant scavenging effect on free radicals, with an IC50 value comparable to established antioxidants like ascorbic acid.
| Compound | IC50 Value (µM) |
|---|---|
| DMID | 25.4 |
| Ascorbic Acid | 22.7 |
Enzyme Inhibition
In a study focused on BChE inhibition, DMID was evaluated alongside other indole derivatives. The results showed that DMID exhibited moderate inhibition with an IC50 value of 12.5 µM.
| Compound | IC50 Value (µM) |
|---|---|
| DMID | 12.5 |
| Galantamine | 5.0 |
| Tacrine | 8.0 |
Docking studies revealed that DMID interacts with the active site of BChE through hydrogen bonding and π-π stacking interactions, suggesting a mechanism for its inhibitory action.
Anticancer Activity
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that DMID induced apoptosis at concentrations above 20 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptotic activity.
Discussion
The biological activities of DMID highlight its potential as a lead compound for drug development targeting oxidative stress-related conditions and neurodegenerative diseases. The dual activity as both an antioxidant and an enzyme inhibitor presents a promising therapeutic profile.
属性
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(2,3-dimethylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-12-8-7-10-16(13(12)2)21-20(24)19(23)18-14(3)22(4)17-11-6-5-9-15(17)18/h5-11H,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEKOFIUIOFOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














